MFCD05022863
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Overview
Description
MFCD05022863 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure and characteristics have been extensively studied, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD05022863 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, reduction, and cyclization. Each step is carefully controlled to maintain the purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The goal is to produce the compound in large quantities while maintaining high purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: MFCD05022863 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.
Scientific Research Applications
MFCD05022863 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it serves as a probe for studying biochemical pathways and as a tool for drug discovery. In medicine, this compound is investigated for its potential therapeutic effects, including its role in targeting specific molecular pathways. In industry, the compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of MFCD05022863 involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its binding to enzymes, receptors, or other proteins, which in turn influence cellular processes. The exact pathways and targets vary depending on the application and the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD05022863 include those with analogous structures and reactivity. These compounds often share similar functional groups and participate in comparable chemical reactions. Examples include other organic molecules with similar backbones or those used in related applications.
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it particularly valuable in applications where other compounds may fall short. Its ability to undergo a wide range of reactions under various conditions also contributes to its uniqueness and broad utility.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2-methoxynaphthalen-1-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-24-20-12-11-15-7-5-6-10-18(15)19(20)13-17(14-21)25(22,23)16-8-3-2-4-9-16/h2-13H,1H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXDASXTOGDUFO-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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